molecular formula C12H12N2O2 B15125505 (5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one CAS No. 6954-63-8

(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one

Cat. No.: B15125505
CAS No.: 6954-63-8
M. Wt: 216.24 g/mol
InChI Key: ONKVSFPEKBQJSL-UHFFFAOYSA-N
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Description

(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one typically involves the condensation of 4-(dimethylamino)aniline with furan-2-carbaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to biological targets. Additionally, the furan ring can undergo electron delocalization, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the furan ring.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the dimethylamino group.

    4-(Dimethylamino)phenylhydrazine: Contains the dimethylamino group and a similar aromatic structure.

Uniqueness

(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one is unique due to the combination of the furan ring and the dimethylamino group, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research.

Properties

CAS No.

6954-63-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]iminofuran-2-one

InChI

InChI=1S/C12H12N2O2/c1-14(2)10-5-3-9(4-6-10)13-11-7-8-12(15)16-11/h3-8H,1-2H3

InChI Key

ONKVSFPEKBQJSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)O2

Origin of Product

United States

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